Comparative Dopamine Transporter Inhibition: N-[4-(acetylamino)phenyl]-2-chloropropanamide vs. N‑(4‑bromophenyl)‑2‑chloropropanamide
N-[4-(acetylamino)phenyl]-2-chloropropanamide exhibits moderate inhibition of the human dopamine transporter (DAT) with an IC50 of 658 nM in a [3H]dopamine reuptake assay, whereas the close analog N‑(4‑bromophenyl)‑2‑chloropropanamide shows no detectable DAT inhibition in the same assay system at concentrations up to 10 µM [1].
| Evidence Dimension | Human DAT inhibition (IC50) |
|---|---|
| Target Compound Data | 658 nM |
| Comparator Or Baseline | N-(4-Bromophenyl)-2-chloropropanamide: >10,000 nM |
| Quantified Difference | >15-fold greater potency |
| Conditions | [3H]dopamine reuptake in HEK293 cells expressing human DAT; 10 min incubation [1] |
Why This Matters
This >15-fold difference in transporter inhibition directly impacts the compound's utility in CNS research programs, where DAT modulation is a key pharmacological endpoint.
- [1] EcoDrugPlus. Compound ID 2126094: In vitro inhibition of dopamine (DA) uptake and related assays. University of Helsinki. Accessed April 2026. View Source
